molecular formula C12H19N3O2S B8307657 Tert-butyl (1-(thiazol-2-yl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(thiazol-2-yl)pyrrolidin-3-yl)carbamate

Cat. No. B8307657
M. Wt: 269.37 g/mol
InChI Key: JTJAKTMVQANUAW-UHFFFAOYSA-N
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Patent
US07871999B2

Procedure details

Aq. conc. hydrochloric acid (2 ml) was added to a solution of 890 mg (3.3 mmol) of tert.-butyl 1-(thiazol-2-yl)pyrrolidin-3-ylcarbamate in MeOH (20 ml). The reaction solution was stirred at RT for 16 h and then evaporated under a vacuum. 653 mg (3.2 mmol, 97%) of 1-(thiazol-2-yl)pyrrolidin-3-amine hydrochloride were obtained by crystallising the residue from an ethanol/ether mixture.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[S:2]1[CH:6]=[CH:5][N:4]=[C:3]1[N:7]1[CH2:11][CH2:10][CH:9]([NH:12]C(=O)OC(C)(C)C)[CH2:8]1>CO>[ClH:1].[S:2]1[CH:6]=[CH:5][N:4]=[C:3]1[N:7]1[CH2:11][CH2:10][CH:9]([NH2:12])[CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
890 mg
Type
reactant
Smiles
S1C(=NC=C1)N1CC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under a vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.S1C(=NC=C1)N1CC(CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.2 mmol
AMOUNT: MASS 653 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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